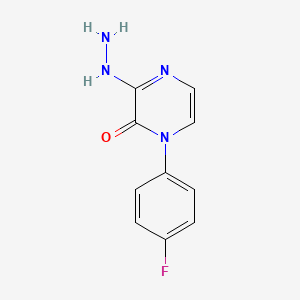
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one is a chemical compound that belongs to the class of pyrazinones It is characterized by the presence of a fluoro-phenyl group attached to the pyrazinone ring, along with a hydrazino group
Métodos De Preparación
The synthesis of 1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and pyrazinone derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethylformamide, along with catalysts such as palladium or copper salts.
Synthetic Routes:
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazinone ring.
Substitution: The fluoro-phenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazinones and phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Industry: In the industrial sector, it is utilized as a precursor for the synthesis of various specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as inflammation or cell proliferation.
Pathways: It can modulate signaling pathways, including those related to oxidative stress and apoptosis, leading to its observed biological effects.
Binding Interactions: The hydrazino group and fluoro-phenyl moiety play crucial roles in the binding interactions with target molecules, influencing the compound’s efficacy and specificity.
Comparación Con Compuestos Similares
1-(4-Fluoro-phenyl)-3-hydrazino-1H-pyrazin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluoro-phenyl)-3-phenyl-propenone and 4-[3-(aryl/heteroaryl)-3-oxo-propenyl]-benzaldehyde derivatives share structural similarities.
Uniqueness: The presence of the hydrazino group in this compound distinguishes it from other compounds, providing unique reactivity and potential biological activity.
Applications: While similar compounds may also have applications in medicinal chemistry and materials science, the specific combination of functional groups in this compound offers distinct advantages in certain research and industrial contexts.
Propiedades
Fórmula molecular |
C10H9FN4O |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)15-6-5-13-9(14-12)10(15)16/h1-6H,12H2,(H,13,14) |
Clave InChI |
FCEVZDZPVJSMHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CN=C(C2=O)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


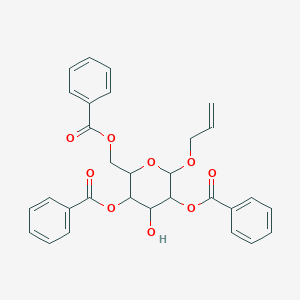
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B12272189.png)
![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)
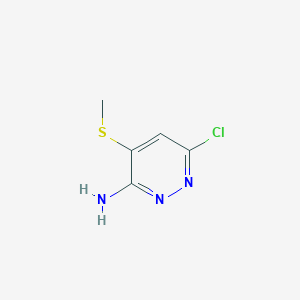
![2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272206.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B12272214.png)
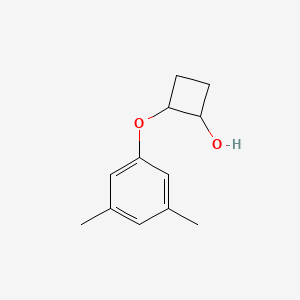
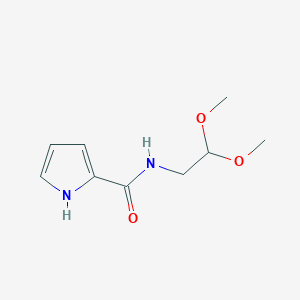

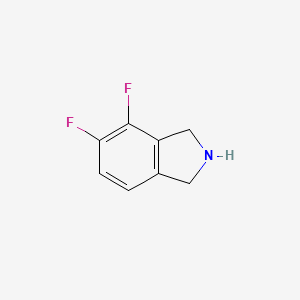
![1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12272230.png)
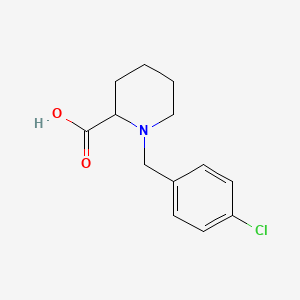

![3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272245.png)
